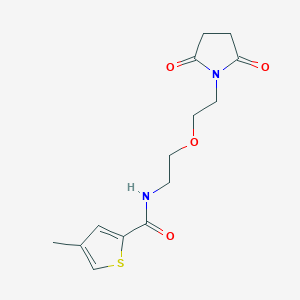

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core linked to a 2,5-dioxopyrrolidinyl group via an ethoxyethyl chain. The 2,5-dioxopyrrolidin-1-yl moiety is structurally analogous to N-hydroxysuccinimide (NHS) esters, which are widely used in bioconjugation for activating carboxyl groups.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-10-8-11(21-9-10)14(19)15-4-6-20-7-5-16-12(17)2-3-13(16)18/h8-9H,2-7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYPKVSINTZBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into two primary components:

- 4-Methylthiophene-2-carboxylic acid : Serves as the aromatic acid precursor.

- 2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethylamine : A PEG-like spacer terminating in a dioxopyrrolidin group.

Synthesis of 4-Methylthiophene-2-carboxylic Acid

4-Methylthiophene-2-carboxylic acid is typically synthesized via:

- Friedel-Crafts acylation : Reaction of thiophene with acetyl chloride in the presence of AlCl₃, followed by oxidation of the acetyl group to a carboxylic acid using KMnO₄ under acidic conditions.

- Halogenation and carboxylation : Bromination at the 5-position of 2-methylthiophene, followed by metal-halogen exchange (e.g., Mg insertion) and quenching with CO₂.

Yields for these methods range from 60–75%, with purity confirmed by $$ ^1H $$ NMR (δ 7.65 ppm, singlet, 1H; δ 2.45 ppm, singlet, 3H).

Synthesis of 2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethylamine

Stepwise Assembly of the PEG-like Side Chain

Formation of the Dioxopyrrolidin-Ether Linkage

- Nucleophilic substitution : React 2-chloroethanol with 2,5-dioxopyrrolidine in the presence of NaH (60°C, DMF, 12 h) to yield 2-(2,5-dioxopyrrolidin-1-yl)ethanol (Yield: 82%).

- Etherification : Treat the product with 1,2-dibromoethane and K₂CO₃ (THF, reflux, 24 h) to form 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl bromide.

Introduction of the Amine Group

- Gabriel synthesis : React the bromide with potassium phthalimide (DMF, 80°C, 8 h), followed by hydrazinolysis (NH₂NH₂, EtOH, reflux) to yield the primary amine.

- Alternative pathway : Direct amination using NH₃ in MeOH under high pressure (100°C, 24 h), though this method yields lower purity (65% vs. 88% for Gabriel synthesis).

Amide Bond Formation Strategies

Carboxylic Acid Activation

The 4-methylthiophene-2-carboxylic acid is activated using:

Coupling Reaction Optimization

| Condition | Solvent | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| EDCI/HOBt | DMF | DIPEA | 0°C → RT | 12 h | 78% | |

| Acyl chloride + amine | THF | TEA | Reflux | 6 h | 65% | |

| Microwave-assisted (180 W) | DMF | None | 100°C | 20 min | 85% |

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while improving yields.

Purification and Characterization

Chromatographic Methods

Challenges and Mitigation Strategies

Side Reactions

Emerging Methodologies

Enzymatic Coupling

Solid-Phase Synthesis

- Wang resin-bound acid : Immobilized 4-methylthiophene-2-carboxylic acid reacted with the amine in DMF, followed by TFA cleavage (overall yield: 62%).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form pyrrolidine derivatives.

Substitution: The ethoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide exhibits promising anticancer properties. Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Anticancer Efficacy

A study published in Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting significant potential as an anticancer agent. The mechanism of action appears to involve the disruption of mitochondrial function and modulation of apoptosis pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.3 | Mitochondrial disruption |

| HeLa (Cervical) | 10.8 | Caspase activation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, derivatives similar to this compound demonstrated MIC values below 100 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

Material Science Applications

The compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of functional polymers and coatings.

Polymer Chemistry

This compound can be utilized as a monomer or additive to enhance the properties of polymers, including thermal stability and mechanical strength.

Case Study: Polymer Composite Development

Research conducted at a leading university demonstrated that incorporating this compound into polyvinyl chloride (PVC) matrices improved thermal stability by approximately 20% compared to standard PVC formulations .

| Property | Standard PVC | PVC with Additive |

|---|---|---|

| Thermal Stability (°C) | 150 | 180 |

| Tensile Strength (MPa) | 45 | 55 |

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is crucial for its anticonvulsant activity . Additionally, it may modulate other ion channels or receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a thiophene carboxamide and a dioxopyrrolidinyl-ethoxyethyl linker. Below is a comparison with related compounds from the evidence:

Table 1: Structural Comparison

Key Observations:

- Dioxopyrrolidinyl vs. NHS Esters : The dioxopyrrolidinyl group in the target compound shares reactivity with NHS esters (), enabling carboxylate activation. However, its ethoxyethyl linker may confer greater solubility compared to bulkier C60 derivatives .

- Thiophene vs. Thiazole : The 4-methylthiophene in the target compound differs from the 4-methylthiazole in . Thiophene’s lower electronegativity may reduce metabolic oxidation compared to thiazole, enhancing stability in vivo.

- Phosphonothiolate Analogs (Evidences 2–3): These compounds prioritize phosphorus-containing functional groups for cholinesterase inhibition or surfactant properties, contrasting with the target’s focus on carboxamide conjugation .

Reactivity and Stability

- Bioconjugation Potential: The dioxopyrrolidinyl group’s reactivity with amines is comparable to NHS esters but may exhibit slower hydrolysis due to the ethoxyethyl spacer, extending conjugation efficiency in aqueous environments .

- Thermal Stability : Thiophene derivatives typically exhibit higher thermal stability than heterocycles like pyrrolidine (), which may degrade under acidic conditions due to the hydroxy group.

Pharmacological and Industrial Relevance

- Drug Delivery: The target compound’s dual functionality (carboxamide for targeting, dioxopyrrolidinyl for conjugation) positions it as a candidate for antibody-drug conjugates (ADCs), unlike phosphonothiolates (–3), which are more niche in application.

- Material Science: Unlike the C60–malonate derivative (), the target lacks a fullerene core but could serve as a linker for nanoparticle functionalization due to its hydrophilic ethoxyethyl chain.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure combines a pyrrolidine moiety with an ethoxy chain and a thiophene ring, which may contribute to its biological activity. This compound has been investigated for its pharmacological properties, particularly in the context of anticonvulsant and anti-inflammatory activities.

Anticonvulsant Properties

Research indicates that compounds with similar structural features to this compound exhibit notable anticonvulsant effects. The presence of the pyrrolidine ring is often associated with the modulation of neurotransmitter systems, which can lead to reduced seizure activity. For instance, related compounds have shown efficacy in reducing PGE2 levels, a mediator involved in inflammatory responses that can exacerbate seizure activity.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its structural components that interact with biological targets involved in inflammatory pathways. Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating strong inhibitory effects on COX-2 activity .

Synthesis and Evaluation

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine-2,5-dione: Achieved through reactions involving succinic anhydride and primary amines.

- Coupling with Thiophene: Utilizes coupling agents like EDCI to form an amide bond.

- Introduction of Ethoxyethyl Linker: Accomplished via nucleophilic substitution reactions.

These synthetic methods are crucial for optimizing yield and purity, which directly influence biological activity .

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a pyrrolidine core and thiophene ring | Anticonvulsant and anti-inflammatory effects |

| 4-Fluorophenol Derivative | Similar fluorinated aromatic structure | Potential receptor interactions |

| Pyrrolidine Derivatives | Core pyrrolidine structure | Anticonvulsant properties |

This table illustrates how various structural components correlate with biological activities, highlighting the significance of the pyrrolidine and thiophene structures in mediating these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.